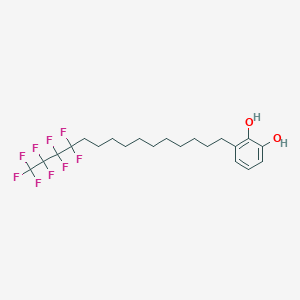![molecular formula C25H32ClN3O3 B236809 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide, also known as CIPB or TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies. CIPB is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in B-cell receptor signaling and is a target for the treatment of B-cell malignancies.
Mécanisme D'action
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide selectively inhibits BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules, including phospholipase Cγ2 (PLCγ2) and protein kinase Cβ (PKCβ), which ultimately leads to the activation of transcription factors such as NF-κB and AP-1. By inhibiting BTK, this compound blocks the activation of these downstream signaling molecules, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and systemic lupus erythematosus. These effects are thought to be due to the inhibition of BTK in immune cells such as macrophages and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical studies.
Orientations Futures
For research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide include further preclinical studies to evaluate its efficacy and safety in B-cell malignancies and other diseases. In addition, there is interest in developing combination therapies that target multiple components of the B-cell receptor signaling pathway, including BTK, to improve treatment outcomes. Finally, there is also interest in developing more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects compared to current inhibitors.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-isobutoxyaniline to form 3-chloro-4-(4-isobutoxyphenyl)nitrobenzene. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with 4-isobutyryl-1-piperazine to form the final product.
Applications De Recherche Scientifique
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, both in vitro and in vivo.
Propriétés
Formule moléculaire |
C25H32ClN3O3 |
|---|---|
Poids moléculaire |
458 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H32ClN3O3/c1-17(2)16-32-21-8-5-19(6-9-21)24(30)27-20-7-10-23(22(26)15-20)28-11-13-29(14-12-28)25(31)18(3)4/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,27,30) |
Clé InChI |
SHYLRBSBENITDH-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)